molecular formula C21H24N2O2 B2820069 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide CAS No. 941915-77-1

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide

Cat. No.: B2820069
CAS No.: 941915-77-1
M. Wt: 336.435
InChI Key: WELQMAKVPRZXLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide is a synthetic chemical compound designed for research use, featuring a 1,2,3,4-tetrahydroquinoline core acylated at the nitrogen with an isobutyryl group and substituted at the 6-position with a 4-methylbenzamide moiety. This structural class is of significant interest in medicinal chemistry, particularly in oncology research. Compounds based on the tetrahydroquinoline scaffold have been investigated as potent dual inhibitors of the MDM2 and XIAP proteins, two critical regulators of cell survival and apoptosis in cancer cells . The inhibition of these targets can lead to the reactivation of p53 tumor suppressor function and induction of apoptosis, even in p53-deficient cancer cells, representing a promising strategy for cancer therapy development . The structural features of this compound—specifically the 1-acyl substitution on the tetrahydroquinoline ring and the benzamide group—are common in active pharmaceutical ingredients and are known to influence the molecule's physicochemical properties and its interaction with biological targets . Researchers can utilize this compound as a chemical tool to study apoptotic pathways or as a building block in the synthesis and optimization of novel therapeutic agents. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-14(2)21(25)23-12-4-5-17-13-18(10-11-19(17)23)22-20(24)16-8-6-15(3)7-9-16/h6-11,13-14H,4-5,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELQMAKVPRZXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Introduction of the Isobutyryl Group: The tetrahydroquinoline intermediate is then acylated with isobutyryl chloride in the presence of a base such as triethylamine to introduce the isobutyryl group.

    Coupling with 4-Methylbenzoic Acid: The final step involves coupling the isobutyryl-tetrahydroquinoline intermediate with 4-methylbenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like sodium azide for azidation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, azides, or alkyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.

    Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents, particularly in the fields of oncology, neurology, and infectious diseases.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzymatic activity.

    Receptor Binding: It could interact with specific receptors on the cell surface, modulating signaling pathways and cellular responses.

    Molecular Pathways: The compound may influence various molecular pathways, such as apoptosis, cell proliferation, or inflammation, through its interactions with key proteins or nucleic acids.

Comparison with Similar Compounds

HDAC Inhibitors with Benzamide Scaffolds

highlights three HDAC inhibitors with structural similarities:

  • Compound 109: N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide
  • Compound 136: N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide
  • Compound 3: N1-(4-aminobiphenyl-3-yl)-N7-phenylheptanediamide
Compound HDAC1 IC₅₀ (nM) HDAC3 IC₅₀ (nM) Selectivity Key Structural Feature
109 8.2 12.5 Dual HDAC1/3 Hexyl linker, 2-aminophenyl group
136 230 150 HDAC3-preferential 4-Fluoro substitution on phenyl
3 15 >10,000 HDAC1-selective Biphenyl-heptanediamide backbone

Comparison with Target Compound: The target compound lacks the hexyl linker and aminophenyl groups seen in 109 and 136 but shares the 4-methylbenzamide moiety. The isobutyryl group could reduce off-target interactions compared to the fluorophenyl group in 136 .

Ethyl Benzoate Derivatives ()

Compounds such as I-6230 and I-6473 feature ethyl benzoate backbones with pyridazine or isoxazole substituents:

Compound Substituent Potential Activity
I-6230 Pyridazin-3-yl phenethylamino Kinase inhibition (hypothesized)
I-6473 3-Methylisoxazol-5-yl phenethoxy Anti-inflammatory or anticancer

Key Differences :

  • The target compound’s benzamide group (vs. ethyl benzoate) may enhance hydrogen bonding with HDACs.
  • The tetrahydroquinoline core (vs. pyridazine/isoxazole) likely improves blood-brain barrier penetration due to increased lipophilicity .

Tetrahydroquinoline-Based Analogs ( and )

  • Compound: N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl]-4-(trifluoromethyl)benzamide Features a trifluoromethyl group (enhances metabolic stability) and morpholine (improves solubility).
  • Compound: N-[4-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide Cyclopropanecarbonyl group adds rigidity, possibly stabilizing bioactive conformations. Thiazole ring may enable π-stacking interactions absent in the target compound .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 109 () Compound
Molecular Weight ~380 g/mol (estimated) ~450 g/mol ~520 g/mol
LogP ~3.5 (predicted) ~2.8 ~4.1
Solubility Moderate (amide vs. ester) High (polar hexyl linker) Low (trifluoromethyl, morpholine)

Structural Insights :

  • The target compound’s isobutyryl group balances lipophilicity and solubility better than the cyclopropanecarbonyl group in .
  • The absence of a morpholine ring (vs. ) may reduce solubility but improve membrane permeability .

Biological Activity

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide (often abbreviated as IBTQ) is a compound with significant potential in medicinal chemistry. This article provides an overview of its biological activities, including its neuroprotective effects, anti-cancer properties, and other therapeutic potentials.

Chemical Structure and Properties

  • Chemical Formula : C21H25N3O2
  • Molecular Weight : 351.4 g/mol
  • Key Structural Features : The compound features a tetrahydroquinoline core linked to an isobutyryl group and a methyl-substituted aromatic ring, which enhances its solubility and biological activity compared to similar compounds.

Neuroprotective Effects

Research has indicated that IBTQ may have neuroprotective properties beneficial for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

  • Alzheimer's Disease :
    • In animal models, IBTQ has shown potential in improving cognitive function and memory.
    • The exact mechanism of action remains unclear but may involve modulation of neurotransmitter systems or reduction of neuroinflammation.
  • Parkinson's Disease :
    • Studies suggest that IBTQ may protect dopaminergic neurons from degeneration.
    • Further research is required to validate these findings in human trials.

Anti-Cancer Properties

IBTQ has also been investigated for its anti-cancer potential:

  • Mechanism of Action : Preliminary studies suggest that IBTQ may inhibit the growth and proliferation of various cancer cell lines. The compound appears to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.
  • Case Studies :
    • In vitro studies have demonstrated that IBTQ can reduce tumor cell viability in breast and colon cancer models.
    • The need for extensive clinical trials is emphasized to determine its efficacy and safety in cancer treatment.

Comparative Analysis with Related Compounds

A comparative analysis of IBTQ with other tetrahydroquinoline derivatives highlights its unique properties:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-butoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamideTetrahydroquinoline core with butoxy groupAnticancer propertiesLonger alkyl chain may affect solubility
4-(tert-butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideTetrahydroquinoline core with tert-butyl groupAntimicrobial activityDifferent positioning of substituents affects reactivity
1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)methanamineSimple amine derivative of tetrahydroquinolineNeuroprotective effectsLacks acyl and aromatic groups which may limit activity

The biological activity of IBTQ is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways related to inflammation and cell growth.
  • Receptor Modulation : There is evidence suggesting that IBTQ interacts with neurotransmitter receptors, potentially enhancing synaptic transmission and neuroprotection.

Q & A

Q. Q1. What are the optimal synthetic routes for N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the tetrahydroquinoline core. Key steps include:

Acylation : Introduce the isobutyryl group at the 1-position of tetrahydroquinoline using isobutyryl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine as base) .

Amide Coupling : React the intermediate with 4-methylbenzoyl chloride via coupling agents like EDCI/HOBt in DMF at 0–25°C .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final compound.

Optimization Strategies:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
  • Catalyst Screening : Test bases (e.g., K₂CO₃ vs. Et₃N) to minimize side reactions.
  • Yield Monitoring : Track reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Q. Q2. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions. Key signals include:
    • Isobutyryl CH₃ protons at δ ~1.2 ppm (doublet).
    • Tetrahydroquinoline aromatic protons at δ ~6.8–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~379.4 g/mol).
  • X-ray Crystallography : Use SHELX for structure refinement (e.g., space group P2₁/c) and Mercury software for 3D visualization of packing interactions .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace 4-methylbenzamide with nitro or halogenated analogs) to assess electronic effects .

Biological Assays :

  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (IC₅₀ determination).
  • Cellular Uptake : Measure intracellular concentration via LC-MS in cell lines (e.g., HeLa) .

Computational Modeling : Dock analogs into target protein active sites (e.g., using AutoDock Vina) to predict binding affinities .

Example SAR Table:

Substituent (R)Enzymatic IC₅₀ (µM)LogP
4-Me (Parent)0.453.2
4-NO₂0.122.8
4-Cl0.783.5

Q. Q4. How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Reproduce Experiments : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .

Validate Target Engagement : Use biophysical techniques (e.g., SPR or ITC) to confirm direct binding to purported targets .

Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent DMSO concentration affecting cell viability) .

Q. Q5. What strategies can be employed to study the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Proteomics : Perform affinity pull-down assays with a biotinylated analog, followed by LC-MS/MS to identify interacting proteins .
  • CRISPR Screening : Use genome-wide knockout libraries to identify genes essential for compound activity .
  • Pharmacodynamic Markers : Monitor downstream biomarkers (e.g., phosphorylated proteins via Western blot) in treated vs. untreated models .

Experimental Design & Data Analysis

Q. Q6. How can researchers design crystallization trials to determine the compound’s solid-state structure?

Methodological Answer:

Solvent Screening : Test 10–20 solvent combinations (e.g., ethanol/water, acetone/hexane) using vapor diffusion in sitting-drop plates.

Data Collection : Collect high-resolution (<1.0 Å) X-ray data at synchrotron facilities.

Refinement : Use SHELXL for least-squares refinement and Mercury to analyze hydrogen-bonding networks (e.g., C=O···H-N interactions) .

Q. Q7. What computational methods are suitable for predicting the compound’s physicochemical properties?

Methodological Answer:

  • LogP Calculation : Use ChemAxon or ACD/Labs software to estimate partition coefficients.
  • Solubility Prediction : Apply the General Solubility Equation (GSE) with melting point data (hypothetical Tm ~180–190°C).
  • ADMET Profiling : Utilize SwissADME or ADMETlab 2.0 to predict bioavailability and toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.